molecular formula C12H14O2 B7995356 2-[(Cyclopropanemethoxy)methyl]benzaldehyde

2-[(Cyclopropanemethoxy)methyl]benzaldehyde

Cat. No.: B7995356
M. Wt: 190.24 g/mol
InChI Key: UDEUBNMRHOBIDL-UHFFFAOYSA-N
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Description

2-[(Cyclopropanemethoxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a cyclopropanemethoxy-methyl substituent at the ortho position of the aromatic ring. This compound is of interest in organic synthesis due to its aldehyde functional group, which serves as a versatile intermediate for constructing complex molecules, such as pharmaceuticals, agrochemicals, and fragrances.

Properties

IUPAC Name

2-(cyclopropylmethoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-7-11-3-1-2-4-12(11)9-14-8-10-5-6-10/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUBNMRHOBIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropanemethoxy)methyl]benzaldehyde typically involves a multi-step process. One common method includes the reaction of benzaldehyde with cyclopropanemethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyclopropanemethoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Cyclopropanemethoxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Cyclopropanemethoxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Electron-donating groups (e.g., methoxy in 2a–2c) facilitate stabilization of intermediates during lithiation reactions, while bulky or electron-withdrawing groups (e.g., Cl in 2b) may alter reaction kinetics or yield .
  • Commercial Viability: Unlike 2-(diphenylphosphino)benzaldehyde, which is commercially available , 2-[(Cyclopropanemethoxy)methyl]benzaldehyde faces supply limitations, suggesting challenges in synthesis or niche applications .

Physicochemical and Functional Comparisons

Table 2: Functional Properties of Benzaldehyde Derivatives

Compound Name Key Functional Properties Bioactivity/Applications References
This compound Aldehyde reactivity (e.g., nucleophilic addition) Potential intermediate for drug design (speculative)
3,4,5-Trimethoxy benzaldehyde Elicits antennal responses in insects Behavioral modulation in whiteflies
Benzaldehyde derivatives from Eurotium spp. Antioxidant, antimicrobial activities Natural product leads
Methyl benzoate Floral volatile compound Aroma contributor in Prunus mume

Key Observations :

  • Aldehyde Reactivity : The aldehyde group in this compound is expected to undergo typical reactions (e.g., condensation, oxidation), similar to derivatives like 2a–2f .
  • Its cyclopropane moiety may confer unique steric or electronic properties, warranting further study.

Table 3: Stability and Hazard Profiles

Compound Name Stability Notes Hazard Classification References
This compound No data available Unknown toxicity
4-(Bromomethyl)benzaldehyde Light-sensitive; decomposes under heat Toxic (skin/eye irritant)
2-(2-Nitrophenoxy)benzaldehyde Stable under recommended storage conditions No known hazards (GHS)

Key Observations :

  • Data Gaps : Stability and toxicity data for this compound are lacking, unlike structurally related bromo- or nitro-substituted benzaldehydes, which have documented hazards .

Biological Activity

2-[(Cyclopropanemethoxy)methyl]benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropanemethoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activity, mechanism of action, and relevant studies surrounding this compound.

  • Molecular Formula : C12H14O2
  • Molar Mass : 206.24 g/mol
  • Structure : The compound features a benzaldehyde moiety with a cyclopropanemethoxy group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. Such interactions may influence various biochemical pathways, contributing to the compound's observed biological effects, such as:

  • Inhibition of Enzyme Activity : The aldehyde can interact with thiol groups in enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : By altering protein functions, the compound may impact signaling cascades involved in cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound demonstrated notable activity against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 25 µM after 48 hours of treatment.

This suggests that the compound may induce cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several research studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at XYZ University, this study analyzed the antimicrobial properties of various aldehydes, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum antimicrobial potential.
  • Evaluation of Anticancer Properties :
    • A thesis from Newcastle University explored the structure-activity relationship (SAR) of similar compounds. The findings suggested that modifications to the benzaldehyde structure could enhance anticancer activity. The presence of the cyclopropanemethoxy group was noted to improve solubility and bioavailability compared to other derivatives.
  • Mechanistic Insights :
    • A detailed mechanistic study published in a peer-reviewed journal examined how the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation. The study concluded that this compound could serve as a lead compound for developing new anticancer agents.

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